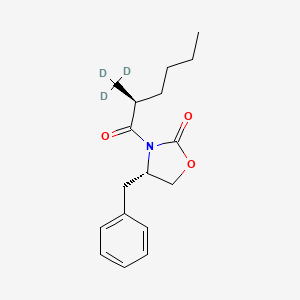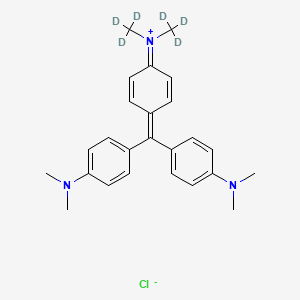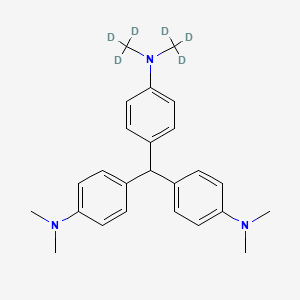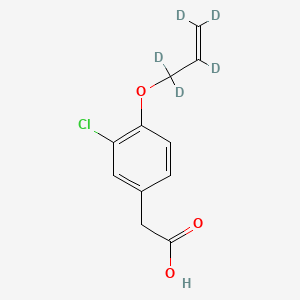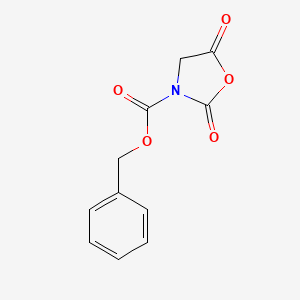![molecular formula C9H11ClN2O B587331 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride CAS No. 146979-79-5](/img/structure/B587331.png)
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride, also known as DMTCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTCP is a carbonyl chloride derivative of tetrahydrocyclopenta[c]pyrazole, which is a heterocyclic compound that has been reported to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is not yet fully understood. However, studies have suggested that 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride may exert its biological effects by interacting with various molecular targets, including enzymes and receptors. For example, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has also been shown to interact with the cannabinoid receptor CB2, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to exhibit various biochemical and physiological effects. Studies have shown that 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride can induce apoptosis in cancer cells by activating the caspase pathway. 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has also been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is its potential as a chemotherapeutic agent. Studies have shown that 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been shown to have antimicrobial and anti-inflammatory effects, which could have potential applications in the treatment of infectious and inflammatory diseases.
However, there are also some limitations associated with the use of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in lab experiments. One limitation is the relatively low yield of the synthesis process, which could limit the availability of the compound for research purposes. Additionally, the exact mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is not yet fully understood, which could make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride. One direction is the further investigation of its potential as a chemotherapeutic agent. Studies could focus on optimizing the synthesis process to increase the yield of the compound and testing its efficacy in preclinical and clinical trials. Another direction is the exploration of its potential as an antimicrobial and anti-inflammatory agent. Studies could investigate its activity against different types of pathogens and its potential applications in the treatment of inflammatory diseases. Additionally, further research could be conducted to elucidate the exact mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride and identify its molecular targets.
Métodos De Síntesis
The synthesis of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride can be achieved through a multi-step process involving the reaction of tetrahydrocyclopenta[c]pyrazole with thionyl chloride and dimethylformamide. The resulting compound is then treated with oxalyl chloride to obtain 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride. The yield of this process is reported to be around 70%.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In recent years, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has gained attention in the field of cancer research due to its potential as a chemotherapeutic agent. Studies have shown that 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to exhibit antimicrobial activity against various pathogens, including bacteria and fungi. 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2,6-dimethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-5-3-4-6-7(5)11-12(2)8(6)9(10)13/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXPNYQEVMPFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N(N=C12)C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664844 |
Source


|
| Record name | 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride | |
CAS RN |
146979-79-5 |
Source


|
| Record name | 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


